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Compound of Interest

Compound Name: 2-Methoxypent-4-enoic acid

Cat. No.: B15298259

An In-depth Technical Guide to 2-Methoxypent-4-
enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypent-4-enoic acid, a derivative of pentenoic acid, is a small molecule with potential
applications in organic synthesis and medicinal chemistry. This technical guide provides a
comprehensive overview of its known physical and chemical properties. Due to the limited
availability of experimental data in public databases, this document primarily relies on
computationally predicted properties and draws comparisons with structurally similar
compounds. The guide highlights the current knowledge gaps and underscores the necessity
for empirical validation of the presented data.

Chemical Identity and Structure

2-Methoxypent-4-enoic acid is characterized by a five-carbon chain containing a carboxylic
acid group, a methoxy group at the alpha-position (carbon 2), and a terminal double bond
between carbons 4 and 5.
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Identifier Value

IUPAC Name 2-methoxypent-4-enoic acid

CAS Number 351207-76-6

PubChem CID 12007292

Molecular Formula CéeH1003

Molecular Weight 130.14 g/mol

Canonical SMILES COC(CCc=C)C(=0)0O

inChi INChl=1S/C6H1003/c1-3-4-5(9-
2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)

InChlKey ZGDDOIZSMPRMIH-UHFFFAOYSA-N

Physical and Chemical Properties

Experimental data for the physical and chemical properties of 2-Methoxypent-4-enoic acid
are not readily available in the peer-reviewed literature. The following table summarizes
computationally predicted data from the PubChem database and highlights the absence of
experimental values.
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Property Predicted Value Experimental Value
XLogP3 0.8 Not Available
Hydrogen Bond Donor Count 1 Not Available
Hydrogen Bond Acceptor

Count 3 Not Available
Rotatable Bond Count 3 Not Available

Melting Point Not Available Not Available

Boiling Point Not Available Not Available
Solubility Not Available Not Available

pKa Not Available Not Available

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Methoxypent-4-

enoic acid has been identified in public scientific databases. Researchers investigating this

compound would need to perform these analyses to characterize it fully. A supplier, BLD

Pharm, lists the compound and may possess analytical data such as NMR, HPLC, or LC-MS,

which could be requested.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2-Methoxypent-4-enoic acid is

not documented in the available literature. However, general synthetic strategies for a-methoxy

unsaturated carboxylic acids could potentially be adapted. One plausible approach could

involve the a-methoxylation of a pent-4-enoic acid derivative.

Hypothetical Synthetic Workflow

This diagram illustrates a generalized, hypothetical workflow for the synthesis of 2-

Methoxypent-4-enoic acid, which would require empirical optimization.
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Hypothetical Synthesis of 2-Methoxypent-4-enoic Acid

Nucleophilic Substitution - . .
with Methoxide HHydrolyss (if ester) 2-Methoxypent-4-enoic acid

e.g., NaOMe, MeOH

Pent-4-enoic acid .
. - a-Halogenation
or its ester derivative

Click to download full resolution via product page

Caption: A potential, unverified synthetic route to 2-Methoxypent-4-enoic acid.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological
activity of 2-Methoxypent-4-enoic acid or its involvement in any signaling pathways. Any
investigation into its pharmacological properties would be novel research.

Conclusion and Future Directions

2-Methoxypent-4-enoic acid is a sparsely characterized compound. While its basic chemical
identity is established, a significant data gap exists concerning its physical, chemical, and
biological properties. This guide serves to consolidate the available computed data and to
highlight the need for extensive experimental investigation. Future research should focus on:

o Empirical determination of physical properties such as melting point, boiling point, solubility,
and pKa.

o Acquisition and interpretation of spectroscopic data (*H NMR, 13C NMR, IR, and Mass
Spectrometry).

o Development and optimization of a reliable synthetic protocol.
» Screening for biological activity to explore its potential in drug discovery and development.

This foundational work is essential for unlocking the potential applications of 2-Methoxypent-4-
enoic acid in various scientific and industrial fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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